

Solubility of 7-Bromo-4-chloro-2-methylquinazoline in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-4-chloro-2-methylquinazoline

Cat. No.: B1592551

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An In-Depth Technical Guide to the Solubility of **7-Bromo-4-chloro-2-methylquinazoline** in Organic Solvents

Executive Summary

7-Bromo-4-chloro-2-methylquinazoline is a substituted quinazoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] Its utility as a synthetic intermediate, particularly in the development of kinase inhibitors and other targeted therapeutics, necessitates a thorough understanding of its physicochemical properties.[3][4] Solubility is a critical parameter that governs reaction kinetics, purification strategies (e.g., crystallization), and formulation development. This guide provides a comprehensive analysis of the factors dictating the solubility of **7-Bromo-4-chloro-2-methylquinazoline** in organic solvents, offers a predictive solubility profile, and details a robust experimental protocol for its precise determination.

Physicochemical Profile of 7-Bromo-4-chloro-2-methylquinazoline

To understand the solubility behavior of a compound, one must first analyze its molecular structure.

- Molecular Formula: C₉H₆BrClN₂[5]

- Molecular Weight: 257.52 g/mol [5]
- Core Structure: The molecule is built on a quinazoline scaffold, which consists of a benzene ring fused to a pyrimidine ring. This fused aromatic system is inherently rigid and largely non-polar.
- Key Substituents and Their Influence:
 - Halogens (7-Bromo, 4-Chloro): The presence of both bromine and chlorine atoms significantly increases the molecular weight and lipophilicity ("fat-loving" nature) of the compound. These electronegative atoms create localized dipoles, but their overall contribution enhances the non-polar character.
 - 2-Methyl Group (-CH₃): This is a small, non-polar alkyl group that further contributes to the compound's lipophilicity and reduces its potential for hydrogen bonding.
 - Pyrimidine Nitrogens: The two nitrogen atoms within the pyrimidine ring are the most polar feature of the molecule. They are potential hydrogen bond acceptors, which can facilitate interactions with polar protic solvents.

Overall Polarity Assessment: **7-Bromo-4-chloro-2-methylquinazoline** is a predominantly non-polar, hydrophobic molecule. Its solubility in aqueous media is expected to be very low. However, its aromatic nature and the presence of nitrogen atoms suggest it will be soluble in a range of organic solvents, with solubility dictated by the fundamental principle of "like dissolves like." [6][7]

Theoretical Framework: The Science of Dissolution

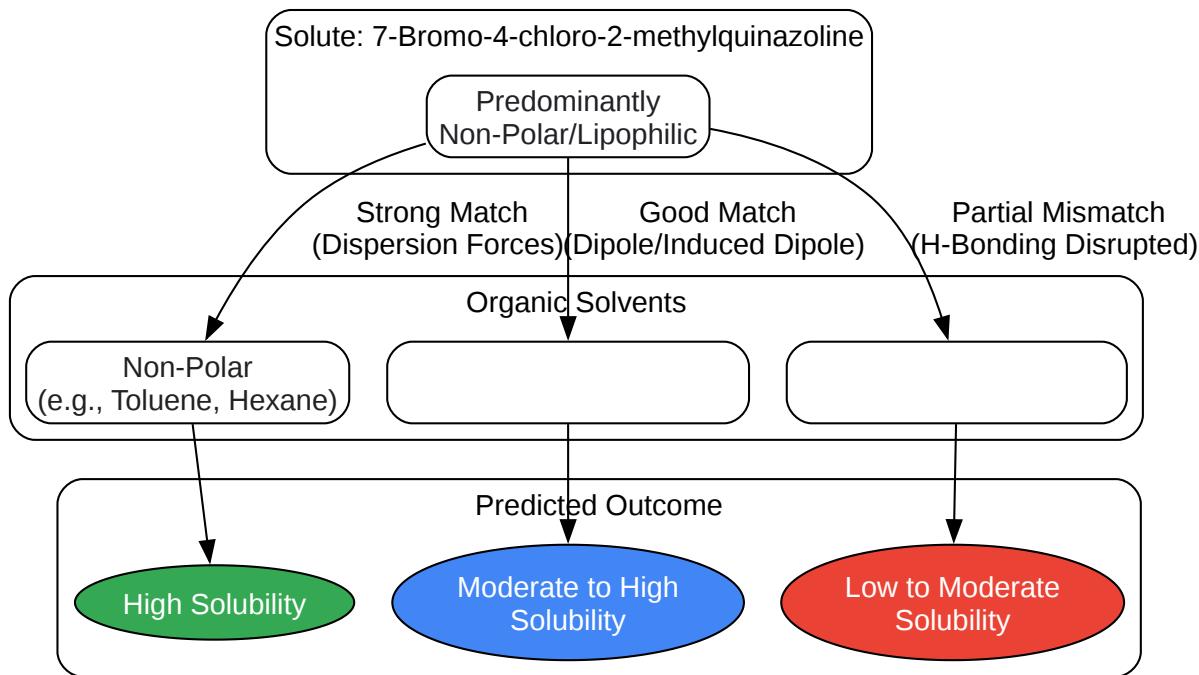
Solubility is the thermodynamic equilibrium achieved when the maximum amount of a solute has dissolved in a solvent under specified conditions. [8] The process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. [7]

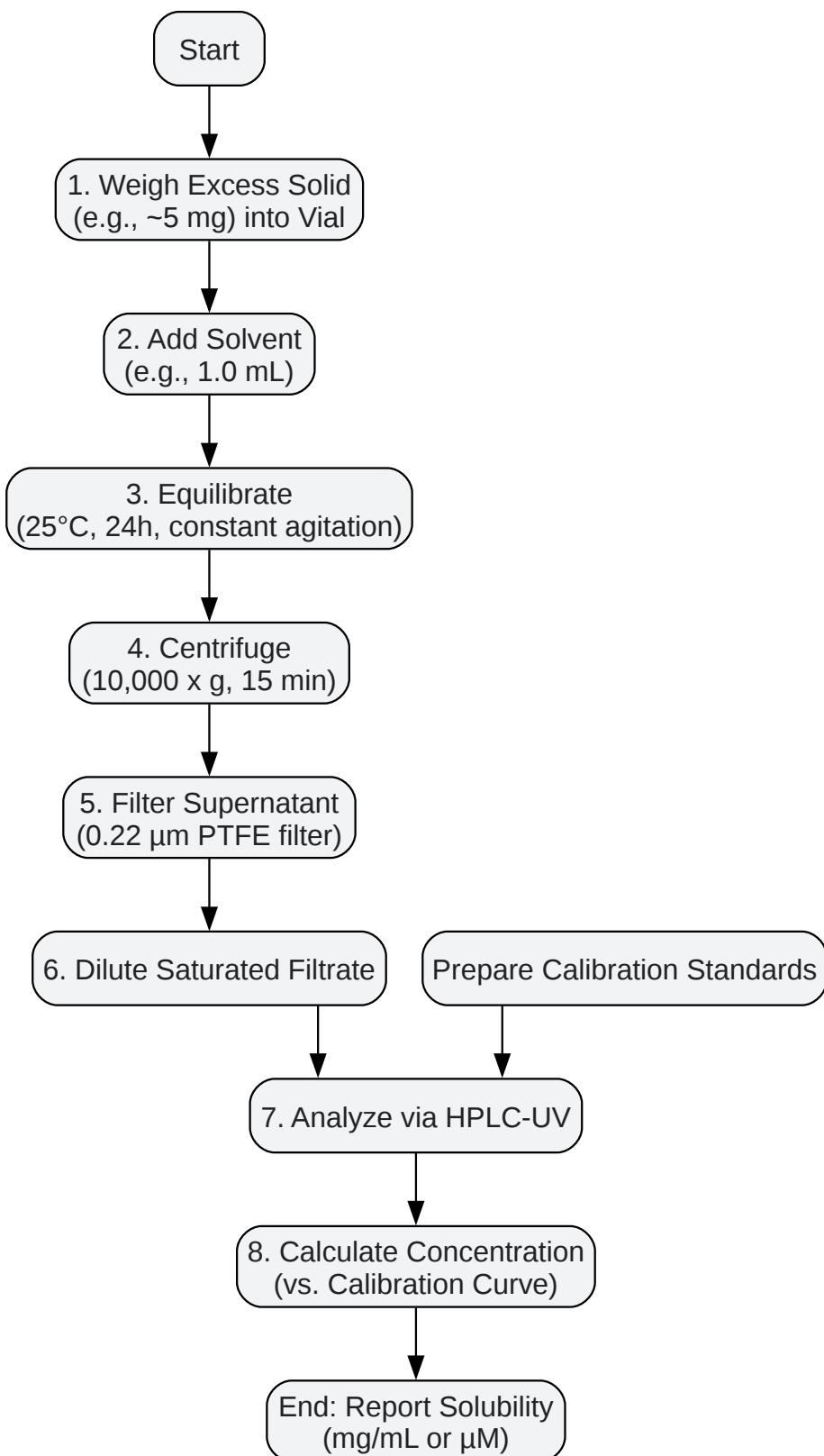
- "Like Dissolves Like": This is the guiding principle for predicting solubility. [6]
 - Non-polar Solutes (like **7-Bromo-4-chloro-2-methylquinazoline**) are best dissolved by non-polar solvents (e.g., Toluene, Hexane). The dissolution is driven by weak van der

Waals (London dispersion) forces.[\[6\]](#)

- Polar Solutes dissolve in polar solvents (e.g., Water, Ethanol). This is facilitated by stronger dipole-dipole interactions and, most significantly, hydrogen bonding.[\[7\]](#)
- Solvent Classes:
 - Polar Protic Solvents: (e.g., Methanol, Ethanol) Have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.
 - Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile) Possess significant dipoles but lack O-H or N-H bonds, making them only hydrogen bond acceptors.[\[7\]](#)
 - Non-polar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) Have low dielectric constants and interact primarily through dispersion forces.

The diagram below illustrates the relationship between solute-solvent polarity and solubility outcome.



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- To cite this document: BenchChem. [Solubility of 7-Bromo-4-chloro-2-methylquinazoline in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592551#solubility-of-7-bromo-4-chloro-2-methylquinazoline-in-organic-solvents]

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